Guanabenz acetate

Overview

Description

Guanabenz acetate is a centrally acting alpha-2 adrenergic agonist used primarily as an antihypertensive agent. It is known for its ability to reduce high blood pressure by stimulating central alpha-adrenergic receptors, which results in decreased sympathetic outflow from the brain to the peripheral circulatory system . This compound is also being explored for its potential anti-inflammatory properties and its role in treating various pathological conditions .

Mechanism of Action

Target of Action

Guanabenz acetate primarily targets the Alpha-2A adrenergic receptor and the Alpha-2B adrenergic receptor . These receptors are part of the adrenergic system, which plays a crucial role in the regulation of blood pressure. Guanabenz acts as an agonist to these receptors, meaning it binds to these receptors and activates them .

Mode of Action

The antihypertensive effect of Guanabenz is thought to be due to central alpha-adrenergic stimulation . This results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature . The decrease in sympathetic outflow leads to a decrease in systolic and diastolic blood pressure and a slight slowing of pulse rate . Chronic administration of Guanabenz also causes a decrease in peripheral vascular resistance .

Biochemical Pathways

Guanabenz’s action on the alpha-2 adrenergic receptors leads to a decrease in the activity of adenylate cyclase. This decrease in adenylate cyclase activity then reduces the level of cyclic adenosine monophosphate (cAMP) within the cell. The reduction in cAMP levels ultimately leads to a decrease in the release of neurotransmitters from nerve endings, thus reducing sympathetic outflow .

Pharmacokinetics

Approximately 75% of an orally administered dose of this compound is absorbed and metabolized, with less than 1% of unchanged drug recovered from the urine . Peak plasma concentrations of unchanged drug occur between two and five hours after a single oral dose . The average half-life for Guanabenz is about 6 hours .

Result of Action

The molecular and cellular effects of Guanabenz’s action include a decrease in the release of neurotransmitters from nerve endings, a decrease in sympathetic outflow, and a decrease in peripheral vascular resistance . These effects result in a decrease in systolic and diastolic blood pressure and a slight slowing of pulse rate . In addition, Guanabenz has been found to markedly increase the cellular internalization and target mRNA silencing of hydrophobically modified siRNAs .

Action Environment

The action, efficacy, and stability of Guanabenz can be influenced by various environmental factors. For instance, the absorption of Guanabenz can be affected by the presence of food in the gastrointestinal tract . Additionally, the drug’s action can be influenced by the patient’s physiological state, such as kidney or liver function, which can affect the drug’s metabolism and elimination .

Safety and Hazards

The most common side effects during Guanabenz therapy are dizziness, drowsiness, dry mouth, headache, and weakness . It can make one drowsy or less alert, therefore driving or operating dangerous machinery is not recommended . It’s also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes .

Future Directions

Guanabenz acetate has shown potential in improving the development of non-alcoholic fatty liver disease (NAFLD) and metabolic abnormalities . It’s also been found to attenuate fatty liver and hyperglycemia associated with obesity . Further studies are needed to confirm these findings and explore other potential applications.

Biochemical Analysis

Biochemical Properties

Guanabenz acetate interacts with alpha-2A and alpha-2B adrenergic receptors . As an agonist, it binds to these receptors and activates them . This interaction is crucial for its antihypertensive effect .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to markedly increase the cellular internalization and target mRNA silencing of hydrophobically modified siRNAs (hsiRNAs), yielding a significant decrease in hsiRNA IC50 . This suggests that this compound can enhance the cellular uptake and efficacy of certain biomolecules .

Molecular Mechanism

The molecular mechanism of this compound’s antihypertensive effect is thought to be due to central alpha-adrenergic stimulation . This results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature, leading to a decrease in systolic and diastolic blood pressure and a slight slowing of pulse rate . Chronic administration of this compound also causes a decrease in peripheral vascular resistance .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been shown that this compound can have long-term effects on cellular function. For instance, it has been found to markedly increase the cellular internalization and target mRNA silencing of hsiRNAs .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have significant effects. For instance, intraperitoneal administration of this compound for 25 days to obese rats resulted in a significant decrease in body weight compared to the baseline values .

Metabolic Pathways

This compound is metabolized in the liver

Transport and Distribution

This compound is absorbed from the gastrointestinal tract, with approximately 75% of the drug being absorbed

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with alpha-2 adrenergic receptors, which are located on the cell membrane .

Preparation Methods

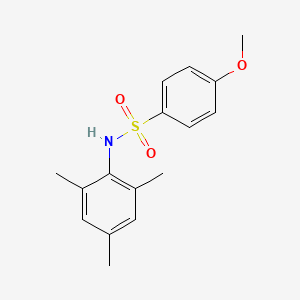

Synthetic Routes and Reaction Conditions: Guanabenz acetate is synthesized through the condensation of 2,6-dichlorobenzaldehyde with aminoguanidine. The reaction involves the formation of a Schiff base, followed by the addition of acetic acid to form the acetate salt .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the following steps:

Condensation Reaction: 2,6-dichlorobenzaldehyde is reacted with aminoguanidine in the presence of a suitable solvent to form the Schiff base.

Formation of Acetate Salt: The Schiff base is then treated with acetic acid to yield this compound.

Purification: The product is purified through recrystallization or other suitable methods to achieve the desired purity.

Types of Reactions:

Reduction: Reduction reactions involving this compound are also not extensively studied.

Substitution: this compound can participate in substitution reactions, particularly involving the chlorinated aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.

Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions may introduce different functional groups onto the aromatic ring .

Scientific Research Applications

Guanabenz acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Guanoxabenz: Another alpha-2 adrenergic agonist with similar antihypertensive properties.

Guanfacine: Used to treat hypertension and attention deficit hyperactivity disorder (ADHD), it has a similar mechanism of action.

Clonidine: A widely used alpha-2 adrenergic agonist for treating hypertension and certain psychiatric disorders.

Uniqueness of Guanabenz Acetate: this compound is unique in its specific binding affinity and selectivity for alpha-2 adrenergic receptors. Its potential anti-inflammatory properties and ability to enhance the efficacy of siRNAs further distinguish it from other similar compounds .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Guanabenz acetate involves the conversion of Guanabenz into its acetate form by reacting it with acetic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and produces Guanabenz acetate as the final product. The synthesis pathway is straightforward and efficient, making it a popular method for the production of Guanabenz acetate.", "Starting Materials": ["Guanabenz", "Acetic anhydride", "Catalyst (such as pyridine or triethylamine)"], "Reaction": [ "Step 1: Dissolve Guanabenz in a suitable solvent, such as dichloromethane or chloroform.", "Step 2: Add a catalytic amount of pyridine or triethylamine to the solution.", "Step 3: Slowly add acetic anhydride to the reaction mixture while stirring.", "Step 4: Heat the reaction mixture to 50-60°C and stir for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature and then pour it into water.", "Step 6: Extract the product with a suitable organic solvent, such as ether or ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure.", "Step 8: Purify the product by recrystallization or column chromatography using a suitable stationary phase, such as silica gel.", "Step 9: Guanabenz acetate is obtained as a white crystalline solid with a high yield and purity." ] } | |

CAS No. |

23256-50-0 |

Molecular Formula |

C10H12Cl2N4O2 |

Molecular Weight |

291.13 g/mol |

IUPAC Name |

acetic acid;2-[(2,6-dichlorophenyl)methylideneamino]guanidine |

InChI |

InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4) |

InChI Key |

MCSPBPXATWBACD-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl |

SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl |

Canonical SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl |

Appearance |

White to off-white solid powder. |

Color/Form |

White solid from acetonitrile White to almost white powde |

melting_point |

227-229 °C (decomposition) |

| 23256-50-0 | |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

5051-62-7 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Solubility of 50 mg/ml in alcohol at 25 °C In water, 11 mg/ml @ 25 °C |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,6 Dichlorobenzylideneaminoguanidine 2,6-Dichlorobenzylideneaminoguanidine Acetate Wyeth-Ayerst, Guanabenz Acetate, Guanabenz BR 750 BR-750 BR750 Guanabenz Guanabenz Acetate Guanabenz Acetate Wyeth-Ayerst Guanabenz Monoacetate Monoacetate, Guanabenz WY 8678 WY-8678 WY8678 Wyeth Ayerst of Guanabenz Acetate Wyeth-Ayerst of Guanabenz Acetate Wytensin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate](/img/structure/B1672346.png)

![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)

![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)

![[1,1'-Biphenyl]-4-methanamine, N-(2,3-dihydro-1H-inden-2-yl)-3,5-difluoro-3'-(1H-1,2,4-triazol-5-yl)-](/img/structure/B1672355.png)

![(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B1672356.png)

![2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide](/img/structure/B1672359.png)

![3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide](/img/structure/B1672360.png)

![2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide](/img/structure/B1672361.png)